Furonol
Overview
Description
Furonol is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications. This compound is a potent inhibitor of a specific enzyme, which makes it a valuable tool in biochemical and physiological studies.
Mechanism of Action
Furonol inhibits the enzyme by binding to its active site, which prevents the enzyme from carrying out its function. The enzyme is involved in the production of a specific molecule, and its inhibition leads to a decrease in the concentration of this molecule.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects, including a decrease in the concentration of the molecule produced by the enzyme. This decrease can have downstream effects on various biochemical and physiological processes. This compound has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Advantages and Limitations for Lab Experiments
Furonol has several advantages in lab experiments, including its potency and specificity as an enzyme inhibitor. Its use can help researchers understand the function of the enzyme and its downstream effects. However, this compound has limitations, including its potential toxicity and the need for careful handling.
Future Directions
There are several future directions for Furonol research, including its potential use as a therapeutic agent for inflammatory diseases. Researchers can also explore the use of this compound in drug discovery research, where it can help identify potential drug targets. Additionally, there is a need for further research into the toxicity and safety of this compound, which can help inform its use in lab experiments and potential therapeutic applications.
Conclusion:
This compound is a valuable tool in scientific research due to its potency and specificity as an enzyme inhibitor. Its use can help researchers understand the function of the enzyme and its downstream effects. This compound has several potential applications in drug discovery research and as a therapeutic agent for inflammatory diseases. However, its potential toxicity and the need for careful handling must be considered in lab experiments and potential therapeutic applications.
Scientific Research Applications
Furonol has several scientific research applications, including its use as an inhibitor of a specific enzyme. This enzyme plays a crucial role in various biochemical and physiological processes, and its inhibition can help researchers understand its function. This compound is also used as a tool in drug discovery research, where it is used to identify potential drug targets.
properties
IUPAC Name |
4-hydroxy-2H-furan-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O3/c5-3-1-2-7-4(3)6/h1,5H,2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEHVRMRZKALIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(C(=O)O1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20180070 | |
Record name | Furonol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20180070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
25409-36-3 | |
Record name | Furonol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025409363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Furonol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20180070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FURONOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7IU4D975B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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